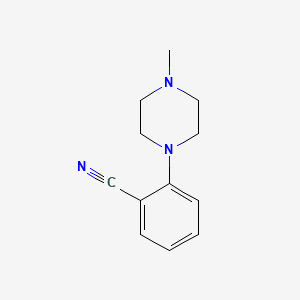

2-(4-Metilpiperazin-1-IL)benzonitrilo

Descripción general

Descripción

“2-(4-Methylpiperazin-1-YL)benzonitrile” is an organic compound that is useful in organic synthesis . It is a light yellow to brown liquid .

Synthesis Analysis

The synthesis of “2-(4-Methylpiperazin-1-YL)benzonitrile” involves a one-pot preparation process. The process includes the use of substituted aniline and potassium carbonate in DMSO. The reaction is stirred until it is completely converted into corresponding intermediates. Then, amine and additional potassium carbonate are added subsequently. The reaction is stirred at 120°C for 4-8 hours or with microwave irradiation at 140°C for 2 hours .Molecular Structure Analysis

The molecular formula of “2-(4-Methylpiperazin-1-YL)benzonitrile” is C12H15N3. Its InChI code is 1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 .Physical and Chemical Properties Analysis

“2-(4-Methylpiperazin-1-YL)benzonitrile” is a light yellow to brown liquid . It has a molecular weight of 201.27 . The compound is stored at a temperature of +4°C .Aplicaciones Científicas De Investigación

Neurociencia: Potencial Antidepresivo

2-(4-Metilpiperazin-1-IL)benzonitrilo: se ha estudiado por sus posibles efectos antidepresivos. La investigación indica que compuestos como este pueden actuar como antagonistas del receptor de la serotonina tipo 3 (5-HT3), lo que es prometedor en el manejo de náuseas y vómitos asociados con la quimioterapia contra el cáncer . Estos receptores también están implicados en las vías neuronales de la depresión, convirtiéndolos en objetivos para el desarrollo de fármacos antidepresivos .

Oncología: Náuseas y Vómitos Inducidos por la Quimioterapia (CINV)

En oncología, el papel del compuesto como antagonista del receptor 5-HT3 es significativo para controlar el CINV, un efecto secundario común de los tratamientos contra el cáncer . La capacidad de controlar estos síntomas puede mejorar en gran medida la calidad de vida de los pacientes que se someten a quimioterapia.

Farmacología: Desarrollo de Fármacos

El perfil farmacológico de This compound sugiere su utilidad en el desarrollo de fármacos, particularmente como un andamiaje para crear nuevos agentes terapéuticos. Sus propiedades estructurales permiten la síntesis de derivados con potenciales actividades biológicas, incluyendo medicamentos antipsicóticos como la Olanzapina .

Bioquímica: Síntesis Molecular

En bioquímica, este compuesto sirve como bloque de construcción para sintetizar diversos compuestos orgánicos heterocíclicos. Su estructura molecular es propicia para crear una gama de derivados con diversas actividades biológicas, lo que puede ser fundamental en el desarrollo de nuevos ensayos bioquímicos y herramientas de investigación .

Ciencia de Materiales: Aplicaciones Electro-ópticas

Los derivados del compuesto se han explorado por sus propiedades ópticas no lineales, que son esenciales para aplicaciones de dispositivos electro-ópticos. Tales materiales son cruciales para el avance de las tecnologías en telecomunicaciones y procesamiento de la información .

Ciencia Ambiental: Química Analítica

En la ciencia ambiental, This compound y sus derivados pueden utilizarse en química analítica para desarrollar nuevos métodos de detección y cuantificación de contaminantes ambientales. Sus propiedades químicas pueden ayudar en la síntesis de sensores e indicadores para la vigilancia ambiental .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(4-Methylpiperazin-1-YL)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

The effects of 2-(4-Methylpiperazin-1-YL)benzonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-(4-Methylpiperazin-1-YL)benzonitrile can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, 2-(4-Methylpiperazin-1-YL)benzonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways they are involved in. Additionally, 2-(4-Methylpiperazin-1-YL)benzonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methylpiperazin-1-YL)benzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Methylpiperazin-1-YL)benzonitrile remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-(4-Methylpiperazin-1-YL)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on cellular function. Toxicity studies have indicated that high doses of 2-(4-Methylpiperazin-1-YL)benzonitrile can cause cellular damage and disrupt normal physiological processes.

Metabolic Pathways

2-(4-Methylpiperazin-1-YL)benzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous substances. These interactions can lead to changes in the metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of 2-(4-Methylpiperazin-1-YL)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response to the compound.

Subcellular Localization

2-(4-Methylpiperazin-1-YL)benzonitrile exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within defined cellular regions.

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVRHYSRKFDTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516386 | |

| Record name | 2-(4-Methylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85803-63-0 | |

| Record name | 2-(4-Methyl-1-piperazinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85803-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.